molecular formula C23H22ClN3O2 B563888 2-Cyano Loratadine CAS No. 860010-31-7

2-Cyano Loratadine

Cat. No.: B563888
CAS No.: 860010-31-7
M. Wt: 407.898
InChI Key: MOMAIAHEAGWRMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Cyano Loratadine is a derivative of Loratadine, a second-generation antihistamine commonly used to treat allergic reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyano Loratadine typically involves the cyanation of Loratadine. One common method includes the nucleophilic substitution of the pyridine moiety in Loratadine with a cyanide ion. This process can be achieved by converting Loratadine into its N-oxide form, followed by the formation of an N-methoxypyridinium salt, which then undergoes cyanide ion attack to produce the nitrile .

Industrial Production Methods: Industrial production of this compound may involve a multi-step process starting from substituted benzyl halide, which undergoes cyanation in a biphasic system. The resulting phenyl acetonitrile is then condensed with nicotinic ester, followed by hydrolysis and decarboxylation to produce the desired ketone. This ketone is further subjected to reduction, N-oxidation, cyanation, and hydrolysis to yield this compound .

Chemical Reactions Analysis

Types of Reactions: 2-Cyano Loratadine can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Nucleophiles such as amines or alcohols under basic conditions.

Major Products Formed:

    Oxidation: Degradation products involving the oxidation of the piperidine and cycloheptane rings.

    Reduction: Amino derivatives of Loratadine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Cyano Loratadine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Cyano Loratadine is similar to that of Loratadine. It acts as a selective inverse agonist for peripheral histamine H1-receptors. By blocking the binding of histamine to these receptors, it prevents the allergic response, reducing symptoms such as sneezing, itching, and watery eyes. The presence of the cyano group may influence its binding affinity and pharmacokinetic properties .

Comparison with Similar Compounds

Uniqueness: 2-Cyano Loratadine is unique due to the presence of the cyano group, which may enhance its chemical stability and influence its pharmacological properties.

Properties

IUPAC Name

ethyl 4-(13-chloro-5-cyano-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-ylidene)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22ClN3O2/c1-2-29-23(28)27-11-9-15(10-12-27)21-20-8-6-18(24)13-17(20)4-3-16-5-7-19(14-25)26-22(16)21/h5-8,13H,2-4,9-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOMAIAHEAGWRMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC(=C2C3=C(CCC4=C2N=C(C=C4)C#N)C=C(C=C3)Cl)CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30652531
Record name Ethyl 4-(8-chloro-2-cyano-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-ylidene)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30652531
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

407.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

860010-31-7
Record name Ethyl 4-(8-chloro-2-cyano-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-ylidene)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30652531
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.